methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate

Physicochemical profiling Drug-likeness Permeability

Researchers seeking indole-oxadiazole chemotypes for kinase or HDAC screening often face limited linker diversity. This compound (CAS 921842-24-2) features a direct methylene bridge-not the common acetamido spacer-eliminating the HBD and offering a compact MW 361.4, LogP 3.8 scaffold. • Unique methylene linker vs. acetamido analogs; ideal matched molecular pair comparator. • 5-ethyl oxadiazole substituent fills the lipophilicity gap between 5-methyl and 5-isopropyl variants. • Rule-of-Five compliant; zero HBD for optimal passive permeability in intracellular target screening.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 921842-24-2
Cat. No. B2774976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate
CAS921842-24-2
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C21H19N3O3/c1-3-19-22-23-20(27-19)18-12-16-6-4-5-7-17(16)24(18)13-14-8-10-15(11-9-14)21(25)26-2/h4-12H,3,13H2,1-2H3
InChIKeyKOMZQOHXKLBHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline for 921842-24-2


Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate (CAS 921842-24-2, PubChem CID 30556939, molecular formula C₂₁H₁₉N₃O₃, MW 361.4 g/mol) is a fully synthetic small molecule comprising a 1H-indole core substituted at the 2-position with a 5-ethyl-1,3,4-oxadiazole ring and N-alkylated with a methyl 4-(bromomethyl)benzoate fragment [1]. The compound contains zero hydrogen bond donors, five hydrogen bond acceptors, and has a computed XLogP3-AA of 3.8, placing it within Lipinski Rule-of-Five compliant chemical space [1]. It is catalogued as a screening library compound (e.g., AKOS004958119, F2227-0314) but has no published peer-reviewed biological activity data specific to this CAS number as of the search date [1]. The compound belongs to a broader class of indole-1,3,4-oxadiazole hybrids that have been investigated in academic and patent literature for anticancer, antimicrobial, and enzyme inhibitory activities; however, quantitative structure-activity relationship (SAR) data for this specific chemotype with a direct methylene linker between the indole N1 and the benzoate ester remain absent from the open literature [2].

Chemotype

Indole-1,3,4-oxadiazole-benzoate hybrid with compact methylene linker — screening library compound

Profile

HBD = 0, XLogP3-AA = 3.8, Lipinski Rule-of-Five compliant chemical space

Zero HBD may support passive permeability screening context

Data

No published bioactivity data specific to CAS 921842-24-2

Class-level SAR from indole-oxadiazole literature; target engagement to verify

Generic Substitution Risks for 921842-24-2


Within the indole-1,3,4-oxadiazole-benzoate chemotype, subtle structural variations drive substantial differences in physicochemical properties, binding pharmacophore presentation, and in-class biological activity profiles [1]. The target compound bears a direct methylene bridge (CH₂) between the indole N1 and the benzoate ester phenyl ring, whereas the most commonly catalogued near-neighbor analogs (e.g., CAS 946231-70-5 and its ethyl ester variant) insert an acetamido (–CH₂CONH–) spacer that introduces an additional hydrogen bond donor, alters molecular flexibility, and lengthens the linker by approximately 2.4 Å . This single linker modification is known to shift kinase inhibitory selectivity profiles in structurally related indole-oxadiazole series [1]. Furthermore, the 5-ethyl substituent on the oxadiazole ring of 921842-24-2 distinguishes it from the 5-methyl analog (ΔMW +14, ΔLogP ~+0.5) and the 5-isopropyl analog (ΔMW +14, increased steric bulk), each of which is expected to differentially modulate target binding pocket occupancy and metabolic stability [2]. In the absence of published head-to-head comparative biological data for this specific compound, substitution risk cannot be quantified; however, the established SAR precedent within the broader indole-oxadiazole class demonstrates that linker composition and oxadiazole C5-substitution are critical determinants of potency and selectivity, making unvalidated interchange scientifically unjustified [1][2].

Linker Target: –CH₂– methylene, HBD = 0, rotatable bonds = 6 Acetamido analogs: –CH₂CONH– linker, HBD = 1, longer reach — may shift pharmacophore orientation and permeability
C5 group Target: 5-ethyl, XLogP3-AA = 3.8 5-Methyl (LogP ~3.3) or 5-isopropyl (LogP ~4.3) — lipophilicity shift may alter target binding and metabolic profile
Evidence No head-to-head data for this CAS number SAR precedent indicates linker and C5-substitution are critical potency determinants; unvalidated interchange not supported

Quantitative Differentiation of 921842-24-2 vs. Closest Analogs


Zero Hydrogen Bond Donor Advantage Over Acetamido Analogs

The target compound (921842-24-2) possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its methylene (CH₂) linker architecture [1]. By contrast, the closest catalogued analog incorporating an acetamido linker, methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946231-70-5), contains one hydrogen bond donor (the amide NH) . HBD count is a primary determinant of passive membrane permeability and oral bioavailability within the Lipinski framework; all else being equal, transitioning from HBD = 0 to HBD = 1 is associated with reduced permeability, particularly across the blood-brain barrier [2].

HBD Profile: Methylene vs. Acetamido
Context-dependent
HBD = 0 vs HBD = 1 (acetamido)
ΔHBD = +1; each additional HBD associated with reduced Caco-2 Papp and CNS MPO score
HBD = 0 may support passive permeability screening context
Computed descriptors only; no Caco-2 data for this compound
Physicochemical profiling Drug-likeness Permeability Blood-brain barrier penetration

5-Ethyl vs. 5-Isopropyl LogP Differential

The 5-ethyl substituent on the 1,3,4-oxadiazole ring of 921842-24-2 (computed XLogP3-AA = 3.8) provides an intermediate lipophilicity profile compared to the closest C5-substituted analogs [1]. The 5-methyl analog has a lower computed LogP (estimated ~3.3), while the 5-isopropyl analog (ChemDiv catalog compound, C₂₂H₂₁N₃O₃, MW 375.43) has a higher computed LogP (estimated ~4.3) . A LogP increment of approximately 0.5 units between the ethyl and isopropyl variants is associated with increased non-specific protein binding and altered metabolic clearance rates in the broader oxadiazole SAR literature [2].

LogP: 5-Ethyl vs. 5-Isopropyl
Context-dependent
XLogP3-AA = 3.8
5-Isopropyl analog: ~4.3 | 5-Methyl analog: ~3.3 | ΔXLogP ≈ −0.5 vs. isopropyl
Intermediate LogP supports lipophilicity-activity profiling
LogP values estimated; experimental confirmation pending
Lipophilicity LogP optimization Structure-property relationships Metabolic stability

Methylene vs. Acetamido Linker Architecture

The target compound (921842-24-2) connects the indole N1 to the benzoate ester via a single methylene (–CH₂–) group, yielding a compact, rotationally restricted geometry with a computed rotatable bond count of 6 [1]. The acetamido-linked analog (CAS 946231-70-5) extends this linker to –CH₂CONH–, increasing the rotatable bond count to 8 and introducing a planar amide bond that alters the relative spatial orientation of the indole-oxadiazole pharmacophore with respect to the benzoate ester . In published SAR studies of indole-based 1,3,4-oxadiazole EGFR/COX-2 inhibitors, linker composition was a critical determinant of potency, with thioether-linked compounds showing IC₅₀ shifts of >10-fold compared to direct-linked analogs [2].

Linker Architecture
Class-level
–CH₂– (rotB = 6) vs –CH₂CONH– (rotB = 8)
ΔRotatable bonds = +2; inter-fragment distance increase ~2.4 Å
Compact linker constrains pharmacophore orientation — binding pose context
SAR from indole-oxadiazole class; linker-dependent potency shifts >10-fold reported for related series
Linker design Pharmacophore geometry Structure-based design Conformational analysis

Molecular Weight Advantage vs. 5-Isopropyl Analog

With a molecular weight of 361.4 g/mol, 921842-24-2 is 14 Da lighter than its 5-isopropyl-substituted analog (C₂₂H₂₁N₃O₃, MW 375.43) [1]. In the absence of potency data for either compound, this molecular weight differential translates to a theoretical ligand efficiency (LE) advantage: to achieve equivalent LE, the 5-isopropyl analog would need to be approximately 1.3-fold more potent (e.g., IC₅₀ of 77 nM vs. 100 nM for the ethyl analog) solely to compensate for the increased molecular weight [2].

MW / LE Context
Class-level
MW = 361.4 g/mol
5-Isopropyl analog: 375.4 g/mol | ΔMW = −14.0 g/mol (−3.7%) | Δ heavy atoms = −1
Lower MW supports ligand efficiency benchmarking
No potency data available; LE comparison is theoretical
Ligand efficiency Fragment-based drug discovery Lead optimization Molecular weight optimization

Recommended Research Applications for 921842-24-2


HBD-Free Chemotype for Kinase/Epigenetic Screening

With an HBD count of zero, a compact methylene linker, and a computed LogP of 3.8, 921842-24-2 is structurally suited for inclusion in diversity-oriented screening decks targeting intracellular protein families where hydrogen bond donor minimization is correlated with enhanced passive permeability—particularly kinase ATP-binding sites and Class IIb HDAC catalytic domains [1]. This compound fills a physicochemical niche not occupied by the more common acetamido-linked indole-oxadiazole-benzoate analogs, which introduce an HBD via the amide NH [1].

SAR Probe for Oxadiazole C5-Alkyl Chain Optimization

The 5-ethyl substituent of 921842-24-2 provides an intermediate LogP (3.8) and steric profile between the 5-methyl (LogP ~3.3) and 5-isopropyl (LogP ~4.3) variants [2]. Procurement of all three C5-alkyl analogs enables systematic exploration of the lipophilicity-activity-stability relationship within this chemotype, allowing identification of the optimal LogP window for a given biological target without confounding linker or core modifications .

Fragment-Based and Ligand-Efficiency-Driven Hit Identification

At MW 361.4 g/mol, 921842-24-2 is positioned at the lower end of the lead-like molecular weight range and is 14 Da lighter than its 5-isopropyl analog [2]. Although no target-specific potency data are publicly available, the compound's favorable Rule-of-Five compliance, combined with its structural uniqueness within the catalogued indole-oxadiazole-benzoate series, makes it a rational starting point for fragment-growing or scaffold-hopping strategies where maintaining low MW is prioritized [2].

Negative Control for Acetamido-Linked Indole-Oxadiazole Series

Given that the acetamido-linked analogs (e.g., CAS 946231-70-5) represent the most abundant catalogued subseries within this chemotype, 921842-24-2—lacking the amide linker—may serve as a matched molecular pair comparator to determine whether the acetamido NH contributes to target engagement (via hydrogen bonding) or modulates off-target pharmacology. The absence of the amide bond also eliminates a potential metabolic soft spot (amide hydrolysis), which may be relevant for in vitro metabolic stability comparisons [1].

Application
Selection Property
Validation Focus
Intracellular target screening
HBD-free chemotype profile
Passive permeability and target engagement context
C5-alkyl SAR studies
Intermediate LogP and steric profile
Lipophilicity-activity-stability context
Fragment-based hit identification
Lead-like MW profile
Ligand efficiency benchmarking
Matched molecular pair studies
Methylene vs. acetamido linker
Linker-dependent target engagement
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